OXTR Binding Affinity Across Species
L-368,899 exhibits species-dependent OXTR binding affinity with IC50 values of 8.9 nM in rat uterus and 26 nM in human uterus, while L-371,257 demonstrates higher affinity for human OXTR (Ki = 4.6 nM) but comparable rat tissue potency (pA2 = 8.4) [1][2]. The differential species selectivity profiles inform experimental design: researchers requiring human-relevant affinity may prefer L-371,257, whereas those working across rodent models may find L-368,899's established rat pharmacology more predictable.
| Evidence Dimension | OXTR binding affinity across species |
|---|---|
| Target Compound Data | IC50 = 8.9 nM (rat uterus), 26 nM (human uterus); pA2 = 8.9 (rat uterus) |
| Comparator Or Baseline | L-371,257: Ki = 4.6 nM (human OXTR); pA2 = 8.4 (rat uterus) |
| Quantified Difference | Human OXTR: L-371,257 ~5.7-fold higher affinity; Rat functional potency: similar (pA2 8.9 vs 8.4) |
| Conditions | Radioligand binding assays using isolated rat and human uterine tissue; functional antagonism measured in isolated rat uterus |
Why This Matters
This species-dependent affinity profile dictates experimental species selection; L-368,899's extensively characterized rat pharmacology supports its use in rodent behavioral and physiological studies.
- [1] Williams PD, Anderson PS, Ball RG, Bock MG, Carroll L, Chiu SH, Clineschmidt BV, Culberson JC, Erb JM, Evans BE, et al. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor. J Med Chem. 1994;37(5):565-571. View Source
- [2] Pettibone DJ, Guidotti M, Harrell CM, Jasper JR, Lis EV, O'Brien JA, Reiss DR, Woyden CJ, Bock MG, Evans BE, et al. Progress in the development of oxytocin antagonists for use in preterm labor. Adv Exp Med Biol. 1995;395:601-612. View Source
